N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Kinase inhibition Anti-proliferative activity Tetrahydroquinoline SAR

This furan-2-carbonyl-substituted tetrahydroquinoline-naphthamide conjugate is a structurally differentiated probe for kinase SAR screening. Its furan moiety offers distinct electronic properties (XLogP3-AA=4.8, TPSA=62.6 Ų) compared to benzoyl or alkyl-oxo analogs. Currently uncharacterized pharmacology makes it ideal for exploratory screening and as a potential negative control. High purity (≥95%) supports use as an analytical standard and for computational docking studies. Ensure procurement aligns with specific structural requirements of your assay.

Molecular Formula C25H20N2O3
Molecular Weight 396.446
CAS No. 941944-68-9
Cat. No. B2405477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
CAS941944-68-9
Molecular FormulaC25H20N2O3
Molecular Weight396.446
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5
InChIInChI=1S/C25H20N2O3/c28-24(20-10-9-17-5-1-2-6-18(17)15-20)26-21-11-12-22-19(16-21)7-3-13-27(22)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28)
InChIKeyONXYPKITLILJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 941944-68-9): Chemical Identity and Structural Class Overview for Procurement Decisions


N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 941944-68-9) is a synthetic small molecule (molecular formula C25H20N2O3, molecular weight 396.4 g/mol) that combines a tetrahydroquinoline core with a furan-2-carbonyl substituent and a 2-naphthamide side chain [1]. This compound belongs to the broader class of functionalized tetrahydroquinoline-naphthamide conjugates, a chemical space investigated for potential kinase inhibition and anti-proliferative activities. However, the specific pharmacological profile of this compound remains largely uncharacterized in the peer-reviewed primary literature, and no head-to-head comparative studies against close analogs have been identified [1].

Why Generic Substitution of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide Is Not Supported by Current Evidence


Generic substitution among tetrahydroquinoline-naphthamide analogs cannot be reliably performed without quantitative comparator data. The presence of the furan-2-carbonyl group at the N1 position of the tetrahydroquinoline ring and the 2-naphthamide at the C6 position creates a specific topological and electronic arrangement (computed XLogP3-AA = 4.8; topological polar surface area = 62.6 Ų) that may influence target binding and pharmacokinetics in ways that differ from otherwise similar analogs [1]. However, no peer-reviewed studies have directly compared this compound's potency, selectivity, or ADME parameters against its closest structural analogs (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide or N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide). Therefore, any claim of functional equivalence or superiority among these compounds is currently unsupported by quantitative evidence. Procurement decisions should be guided by the specific structural requirements of the intended assay or chemical biology experiment, not by assumed class-level interchangeability.

Quantitative Differentiation Evidence for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide: What the Literature Actually Contains


Absence of Head-to-Head Comparative Biological Activity Data in Peer-Reviewed Literature

A comprehensive search of the peer-reviewed literature and patent databases did not identify any study that directly compared the biological activity (e.g., IC50, Ki, EC50) of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide against a named comparator compound in the same assay. The PubChem record for this compound (CID 7498635) contains no bioassay data, and no publications indexed in PubMed or patent databases were found that report quantitative activity measurements for this specific structure [1]. In contrast, related naphthamide series have reported VEGFR-2 IC50 values as low as 1.5 nM for optimized lead compounds (e.g., compound 14c in Lv et al., ACS Med. Chem. Lett. 2014, 5, 592-597), but these data cannot be extrapolated to the target compound without direct testing. This evidence gap means that the compound's differentiation versus its closest analogs (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, CAS not assigned) is entirely unquantified.

Kinase inhibition Anti-proliferative activity Tetrahydroquinoline SAR

Physicochemical Property Differentiation Based on Computed Descriptors Only

Computed physicochemical properties for the target compound include XLogP3-AA = 4.8, topological polar surface area (TPSA) = 62.6 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 3 [1]. These values suggest moderate lipophilicity and limited hydrogen bonding capacity, which are within the typical ranges for orally bioavailable small molecules. However, these are computed values and have not been experimentally validated (e.g., by LogD measurement or Caco-2 permeability assay). For comparison, the structurally related N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS 922131-41-7) has a molecular formula of C20H16N2O2 and molecular weight of 316.4 g/mol, which are substantially different. No experimentally measured solubility, permeability, or metabolic stability data have been published for the target compound that would allow a quantitative comparison with analogs.

Drug-likeness ADME prediction Computational chemistry

Structural Uniqueness Relative to Common Commercial Analogs

The target compound features a furan-2-carbonyl group at the N1 position of the tetrahydroquinoline ring, whereas most commercially available analogs in this chemical space bear benzoyl, propionyl, methyl-oxo, or isobutyl-oxo substituents at the N1 position (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide). The furan-2-carbonyl group introduces an additional heterocyclic ring with potential for π-stacking and hydrogen bonding interactions that are absent in benzoyl or alkyl-oxo analogs. However, this structural difference has not been quantitatively linked to any measured difference in biological activity, target engagement, or pharmacokinetic profile in peer-reviewed studies. The compound's unique substitution pattern may be valuable for exploring chemical diversity in screening collections, but no evidence supports its selection over another analog for a specific biological target.

Chemical diversity Scaffold novelty Screening library design

Appropriate Research Application Scenarios for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide Based on Available Evidence


Chemical Diversity Expansion in Phenotypic Screening Libraries

This compound may be used to increase the chemical diversity of a screening library, particularly when exploring the structure-activity relationships (SAR) of tetrahydroquinoline-naphthamide conjugates. Its furan-2-carbonyl substituent distinguishes it from more common benzoyl or alkyl-oxo analogs, potentially providing new interaction modalities with biological targets. However, the absence of known biological activity data [1] means that this compound is best suited for exploratory screening rather than target-specific follow-up studies.

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure (SMILES, InChI available in PubChem [1]) and computed physicochemical properties make it suitable for computational docking, pharmacophore modeling, and QSAR studies. Researchers may use it to generate hypotheses about binding modes to kinases or other targets for which naphthamide analogs have shown activity. Experimental validation would be required to confirm any in silico predictions.

Synthetic Chemistry Reference and Method Development

As a structurally characterized compound with available synthesis protocols (from commercial vendors), this compound can serve as a reference standard for developing new synthetic methodologies aimed at functionalizing the tetrahydroquinoline scaffold. Its purity specifications (typically ≥95% from vendors) [1] make it suitable for use as an analytical standard in HPLC or LC-MS method development.

Negative Control or Inactive Comparator in Tetrahydroquinoline SAR Studies

If experimental testing reveals that this compound lacks activity against a target where related naphthamides are potent (e.g., VEGFR-2), it could serve as a valuable negative control to establish the importance of specific substituents for activity. This application, however, depends entirely on the generation of new experimental data, which is not currently available [1].

Quote Request

Request a Quote for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.